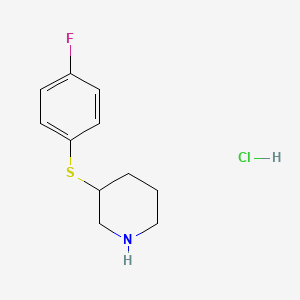

3-((4-Fluorophenyl)thio)piperidine hydrochloride

Description

BenchChem offers high-quality 3-((4-Fluorophenyl)thio)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Fluorophenyl)thio)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGULQASJLHETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)SC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride

This technical guide is structured as a rigorous whitepaper for the structural elucidation of 3-((4-Fluorophenyl)thio)piperidine hydrochloride . It synthesizes organic synthesis principles, spectroscopic analysis, and salt form characterization into a cohesive narrative.

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-((4-Fluorophenyl)thio)piperidine hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of Selective Serotonin Reuptake Inhibitors (SSRIs). Structurally, it consists of a saturated piperidine heterocycle substituted at the C3 position with a 4-fluorophenylthio moiety. The thioether linkage acts as a bioisostere for the ether linkage found in drugs like Paroxetine, potentially modulating metabolic stability and lipophilicity.

This guide details the definitive protocol for confirming the regiochemistry (3-position vs. 2- or 4-position), oxidation state (thioether vs. sulfoxide/sulfone), and salt stoichiometry of this compound.

| Property | Specification |

| IUPAC Name | 3-[(4-fluorophenyl)sulfanyl]piperidine hydrochloride |

| Molecular Formula | C₁₁H₁₄FNS · HCl |

| Molecular Weight | 247.76 g/mol (Salt); 211.30 g/mol (Free Base) |

| Key Features | Chiral center at C3; Fluorine NMR handle; Thioether linkage |

Synthesis & Regiochemical Challenges

To understand the elucidation requirements, one must analyze the synthetic origin. The most robust route involves the nucleophilic attack of 4-fluorothiophenol on an activated 3-substituted piperidine.

Synthetic Pathway Analysis

The primary risk in synthesizing 3-substituted piperidines is the formation of regioisomeric impurities via aziridinium ion intermediates .

-

Direct Displacement (Ideal):

attack of thiophenolate on N-protected 3-mesyloxypiperidine. Inverts stereochemistry at C3. -

Aziridinium Rearrangement (Risk): If the nitrogen lone pair participates, a bicyclic aziridinium ion forms. Nucleophilic attack can then occur at C2 or C3, leading to a mixture of regioisomers.

Therefore, the elucidation protocol must rigorously distinguish between the 3-thio and 2-thio isomers.

Figure 1: Synthetic pathway highlighting the critical regio-scrambling risk via aziridinium intermediates.

Structural Elucidation Protocol

Mass Spectrometry (MS) & Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the first validation tier.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

).[1] -

Molecular Ion: Look for

Da (Free base mass). -

Isotopic Pattern (Critical):

-

Sulfur Signature: A distinct

peak at ~4.5% relative abundance due to -

Chlorine Signature: In the salt form, negative mode ESI or solid-probe MS will show the characteristic 3:1 ratio for

if the counterion is analyzed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing regiochemistry and salt formation.

A. ¹H NMR (Proton) - 400/500 MHz in DMSO-d₆

The amine protons and the methine proton at C3 are the primary diagnostics.

| Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |

| NH₂⁺ | 9.0 – 9.5 | Broad Singlet (2H) | Confirms Hydrochloride salt formation (protonated amine). |

| Ar-H | 7.4 – 7.6 | Multiplet (2H) | Ortho to Sulfur. Deshielded by S-atom. |

| Ar-H | 7.1 – 7.3 | Multiplet (2H) | Ortho to Fluorine. Distinct roofing effect due to F-coupling. |

| C3-H | 3.2 – 3.5 | Multiplet (1H) | Diagnostic Handle. The proton geminal to Sulfur. If this signal is a triplet/quartet, it confirms C3. A doublet would suggest C4 or C2. |

| C2-H | 3.0 – 3.3 | Multiplet (2H) | Diastereotopic protons adjacent to Nitrogen. |

| C6-H | 2.8 – 3.0 | Multiplet (2H) | Ring protons adjacent to Nitrogen. |

| C4/C5-H | 1.5 – 2.1 | Multiplet (4H) | Remaining methylene ring protons. |

B. ¹³C NMR & ¹⁹F NMR

-

¹⁹F NMR: A single signal around -110 to -118 ppm (relative to CFCl₃). This confirms the integrity of the 4-fluorophenyl ring.

-

¹³C NMR:

-

C-F Coupling: The aromatic carbons will appear as doublets. The C-F ipso carbon will have a large coupling constant (

Hz). -

C3 Shift: The carbon attached to sulfur appears around 40–45 ppm . If the substitution were at C2 (aminal-like), the shift would be significantly downfield (>60 ppm) due to the proximity of both N and S.

-

Two-Dimensional NMR (Connectivity Proof)

To conclusively rule out the 2-substituted regioisomer, HMBC (Heteronuclear Multiple Bond Correlation) is required.

-

Experiment: HMBC (Long-range C-H coupling).

-

Target Correlation: Look for a correlation between the C3-H (methine) and the C2 and C4 carbons.

-

Differentiation:

-

3-isomer: C3-H correlates to two methylene carbons (C2 and C4).

-

2-isomer: The methine proton would correlate to the Nitrogen-adjacent carbons and the C3 methylene.

-

Stereochemical & Salt Analysis

Enantiomeric Purity

The compound has one chiral center at C3.

-

Chiral HPLC: Required to determine the enantiomeric excess (ee).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (to neutralize the salt).

-

-

Optical Rotation: The HCl salt should exhibit specific rotation

. Note that the sign (+/-) depends on the absolute configuration (R or S), which is usually determined by X-ray crystallography or comparison to known standards.

Salt Stoichiometry (Gravimetric/Titration)

To ensure the drug substance is a mono-hydrochloride:

-

Silver Nitrate Titration: Quantifies chloride content. Expected Cl⁻ % =

. -

Ion Chromatography (IC): Specific for chloride counterion quantification.

Comprehensive Elucidation Workflow

The following flowchart illustrates the logical decision tree for validating the structure.

Figure 2: Step-by-step structural validation workflow.

References

-

Piperidine Synthesis & Conformation

-

Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.

-

-

Paroxetine Impurity Profiling (Analogous Chemistry)

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.

-

-

Mass Spectrometry of Aryl Sulfides

-

Mass Spectrometry: Fragmentation Patterns - Sulfides. Chemistry LibreTexts.

-

-

NMR of 3-Substituted Piperidines

-

Exploration of piperidine 3D fragment chemical space. Royal Society of Chemistry (RSC) Advances.

-

-

Commercial Reference Standards (for comparison)

-

Sigma-Aldrich Product: 3-(((4-Fluorophenyl)thio)methyl)piperidine (Homolog reference).[2]

-

Sources

Physicochemical Properties of 3-((4-fluorophenyl)thio)piperidine HCl: A Technical Monograph

Executive Summary

3-((4-fluorophenyl)thio)piperidine Hydrochloride (CAS: 1189952-56-4) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the neuropsychiatric and metabolic disease sectors. Structurally, it combines a semi-rigid piperidine core with a lipophilic fluorinated thioether tail. This specific architecture is frequently utilized to target biogenic amine transporters (SERT, NET, DAT) and G-protein coupled receptors (GPCRs), where the 3-substitution pattern offers a critical vector for exploring stereochemical space distinct from the more common 4-substituted analogues.

This guide synthesizes the physicochemical profile, synthetic accessibility, and analytical characterization of this compound, designed to serve as a foundational reference for lead optimization and fragment-based drug discovery (FBDD).

Part 1: Molecular Architecture & Identification

The molecule exists as a hydrochloride salt, ensuring water solubility and solid-state stability compared to its free base oil form. The 4-fluorine substitution on the phenyl ring serves a dual purpose: it blocks metabolic degradation (para-hydroxylation) and modulates the electronic density of the aromatic ring, influencing pi-pi stacking interactions in protein binding pockets.

Table 1: Chemical Identity & Core Descriptors

| Property | Specification |

| IUPAC Name | 3-[(4-fluorophenyl)sulfanyl]piperidine hydrochloride |

| CAS Number | 1189952-56-4 |

| Molecular Formula | C₁₁H₁₄FNS[1][2][3][4][5] · HCl |

| Molecular Weight | 247.76 g/mol (Salt); 211.30 g/mol (Free Base) |

| SMILES | C1CCNCC1SC2=CC=C(F)C=C2.Cl |

| Chirality | Contains one chiral center at C3. Typically supplied as a racemate unless specified (e.g., R- or S-enantiomers). |

| Appearance | Beige to white crystalline solid |

Part 2: Physicochemical Profile

Understanding the behavior of this salt in solution and solid states is critical for formulation and assay development.

Solid-State Properties

-

Melting Point: The hydrochloride salt typically exhibits a high melting point range, indicative of a stable crystal lattice. While specific experimental values for this exact entry vary by batch, analogous 3-substituted piperidine HCl salts melt between 180°C – 220°C .

-

Hygroscopicity: Like many secondary amine hydrochlorides, the compound is moderately hygroscopic. It requires storage under desiccant at 0–8°C to prevent deliquescence, which can alter stoichiometry and weighing accuracy.

Solution Properties (Solubility & Ionization)

-

Solubility:

-

Water: High (>50 mg/mL) due to the ionic nature of the piperidinium chloride.

-

DMSO: Soluble (>100 mM), suitable for high-throughput screening stock solutions.

-

Organic Solvents: Sparingly soluble in dichloromethane; insoluble in non-polar alkanes (hexane).

-

-

Acidity Constant (pKa):

-

The piperidine nitrogen has a calculated pKa of ~9.2 – 9.8 .

-

Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic, protonated form. This is crucial for electrostatic interactions with aspartate residues often found in GPCR binding sites.

-

-

Lipophilicity (LogP/LogD):

-

LogP (Free Base): ~2.5 (Predicted). The thioether is more lipophilic than a corresponding ether linkage.

-

LogD (pH 7.4): ~ -0.5 to 0.[4]5. The ionization of the amine drastically reduces the effective distribution coefficient, ensuring good aqueous solubility for biological assays.

-

Part 3: Synthesis & Purification Protocols

The synthesis of 3-((4-fluorophenyl)thio)piperidine HCl requires a strategy that avoids the polymerization of the free amine and controls the regiochemistry of the sulfur addition.

Strategic Pathway: Nucleophilic Displacement

The most robust route involves the nucleophilic attack of 4-fluorothiophenol on an activated, N-protected 3-substituted piperidine.

Experimental Protocol (Self-Validating)

-

Protection: Start with 3-bromo-piperidine hydrobromide . React with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM) to yield N-Boc-3-bromopiperidine.

-

Validation: TLC shows disappearance of polar starting material and appearance of a non-polar spot.

-

-

Substitution (S_N2):

-

Dissolve N-Boc-3-bromopiperidine (1.0 eq) in dry DMF.

-

Add 4-fluorothiophenol (1.1 eq) and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Heat to 60°C for 4-6 hours.

-

Mechanism: The thiolate anion displaces the bromide. Cs₂CO₃ is preferred over K₂CO₃ to enhance the nucleophilicity of the sulfur via the "cesium effect."

-

-

Deprotection & Salt Formation:

-

Dissolve the intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (excess). Stir at room temperature for 2 hours.

-

Precipitate the product by adding diethyl ether. Filter the white solid.

-

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway highlighting the protection-substitution-deprotection strategy.

Part 4: Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of the compound must be verified using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Amine Protons: Broad singlet/doublet at δ 9.0–9.5 ppm (NH₂⁺).

-

Aromatic Protons: Two multiplets at δ 7.4–7.6 ppm (2H) and δ 7.1–7.3 ppm (2H), characteristic of the para-fluoro substitution pattern.

-

Chiral Center (H3): Multiplet at δ 3.4–3.6 ppm. The downfield shift is due to the adjacent sulfur atom.

-

Piperidine Ring:[1][3][6][7][8][9][10] Multiplets ranging from δ 1.5 to 3.2 ppm corresponding to the remaining methylene protons.

-

-

¹⁹F NMR:

-

Single sharp peak around -115 to -120 ppm , confirming the presence of the fluorine atom.

-

Mass Spectrometry (LC-MS)[9]

-

Method: ESI+ (Electrospray Ionization, Positive mode).

-

Target Ion: [M+H]⁺ = 212.1 (Calculated for C₁₁H₁₅FNS).

-

Purity Check: HPLC trace (UV 254 nm) should show a single peak >98% area.

Analytical Workflow Diagram

Figure 2: Quality Control workflow ensuring structural integrity and purity before biological application.

Part 5: Handling, Stability & Safety

-

Storage: Store at 4°C or -20°C for long term. Keep container tightly sealed under nitrogen or argon if possible, as thioethers can slowly oxidize to sulfoxides (S=O) upon prolonged exposure to air and light.

-

Safety:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24904183, 3-(4-Fluorophenyl)piperidine (Analogous Structure). Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[10] Journal of Chemical & Engineering Data. (Used for pKa extrapolation of cyclic amines). Retrieved from [Link]

Sources

- 1. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 9. 1353963-00-4|4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 10. uregina.ca [uregina.ca]

Mechanistic Profiling of (Fluorophenyl)thio)piperidine Scaffolds: A Technical Guide

Executive Summary

The (fluorophenyl)thio)piperidine scaffold represents a privileged structural motif in medicinal chemistry, predominantly associated with the modulation of central nervous system (CNS) targets. Unlike simple aliphatic amines, this scaffold integrates three critical pharmacophoric elements: a basic piperidine ring for ionic anchoring, a flexible thioether linker for conformational adaptability, and a fluorinated aromatic ring for metabolic stability and hydrophobic pocket occupation.

This technical guide details the predicted mechanism of action (MOA) for this class, positing it as a dual-acting monoamine modulator with primary affinity for the Serotonin Transporter (SERT) and secondary activity at Dopamine Transporters (DAT) or 5-HT receptors, depending on the substitution pattern (3- vs. 4-position).

Part 1: Molecular Pharmacology & Predicted Mechanism

Primary Target: Serotonin Transporter (SERT) Inhibition

The dominant predicted MOA for (fluorophenyl)thio)piperidine derivatives is the competitive inhibition of the Serotonin Transporter (SLC6A4). This prediction is grounded in the scaffold's structural homology to known antidepressants like paroxetine (a phenyl-piperidine) and vortioxetine (a phenyl-thio-piperazine).

The Binding Hypothesis

-

Ionic Anchoring (The "Address"): The protonated nitrogen of the piperidine ring acts as the primary anchor, forming a critical salt bridge with the carboxylate side chain of Aspartate 98 (Asp98) within the central binding site (S1) of hSERT. This interaction mimics the terminal amine of the endogenous substrate, serotonin (5-HT).

-

Hydrophobic Occupation (The "Message"): The (fluorophenyl)thio moiety extends into the hydrophobic sub-pocket (S2), often stabilized by residues such as Tyr95 , Ala173 , and Ile172 .

-

The "Fluorine Effect": The fluorine atom at the para or ortho position serves two roles:

-

Metabolic Blockade: It prevents rapid oxidative metabolism (hydroxylation) of the phenyl ring by Cytochrome P450 enzymes.

-

Halogen Bonding: It potentially engages in orthogonal multipolar interactions with backbone carbonyls in the transporter vestibule, increasing residence time.

-

The Thioether Linker Advantage

Unlike the ether linkage found in paroxetine, the thioether (–S–) linkage in this scaffold introduces unique physicochemical properties:

-

Bond Length & Angle: The C–S bond is longer (~1.8 Å) than the C–O bond (~1.4 Å), and the C–S–C angle is more acute. This alters the spatial projection of the phenyl ring, potentially allowing the molecule to access distinct conformational states of the transporter (e.g., stabilizing the outward-open conformation).

-

Lipophilicity: The sulfur atom increases logP, enhancing blood-brain barrier (BBB) permeability compared to its oxygen counterparts.

Secondary Targets: Polypharmacology

Depending on the N-substitution (e.g., benzyl, alkyl) and the position of the thio-linkage (3- vs 4-piperidine), the MOA can shift:

-

DAT Inhibition: 4-substituted analogs often retain significant affinity for the Dopamine Transporter, leading to a profile similar to Triple Reuptake Inhibitors (TRIs).

-

5-HT Receptor Modulation: If the piperidine nitrogen is substituted with bulky aryl-alkyl groups, the compound may act as an antagonist at 5-HT2A or a partial agonist at 5-HT1A , contributing to anxiolytic effects.

Part 2: Visualizing the Signaling Cascade

The following diagram illustrates the predicted physiological cascade following the administration of a (fluorophenyl)thio)piperidine compound.

Caption: Predicted signaling cascade initiated by SERT blockade, leading to enhanced synaptic serotonin, receptor activation, and downstream neuroplasticity markers (BDNF).

Part 3: Experimental Validation Protocols

To rigorously validate the predicted MOA, the following self-validating protocols are recommended. These move beyond simple observation to causal verification.

Protocol A: Competitive Radioligand Binding Assay (Human SERT)

Objective: Determine the affinity (

Materials:

-

Source: HEK-293 cells stably expressing hSERT.

-

Radioligand:

-Paroxetine (High affinity, -

Non-Specific Binding (NSB) Control: 10

M Fluoxetine (Saturates active sites).

Workflow:

-

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

-

Incubation:

-

Prepare 96-well plates.

-

Add 50

L membrane suspension (20 -

Add 25

L radioligand (final conc. ~ -

Add 25

L test compound (concentration range:

-

-

Equilibrium: Incubate for 60 mins at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).

-

Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation):

-

Hill Slope: A slope of -1.0 indicates 1:1 competitive binding. A deviation suggests allosteric modulation or cooperativity.

-

to

Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding leads to functional blockade of transport, distinguishing antagonists (inhibitors) from substrates (releasers).

Workflow:

-

Seeding: Plate hSERT-expressing cells in 96-well plates (

cells/well). -

Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with test compound for 10 mins.

-

Transport Initiation: Add fluorescent neurotransmitter mimetic (e.g., ASP+ or IDT307) or

-5-HT. -

Kinetic Readout: Measure fluorescence uptake in real-time (FLIPR) or endpoint scintillation after 10 mins.

-

Differentiation Control:

-

Inhibitor: Reduces uptake signal dose-dependently.

-

Releaser (Substrate): Induces efflux in pre-loaded cells (Amphetamine-like profile). Perform a separate efflux assay to rule this out.

-

Part 4: Quantitative Data Summary (Predicted)

Based on SAR data for structurally related piperidine and piperazine thioethers, the following pharmacological profile is predicted for optimized leads in this class:

| Parameter | Predicted Value | Physiological Implication |

| hSERT | 0.5 – 15 nM | High potency antidepressant potential. |

| hDAT | 50 – 500 nM | Moderate dopamine elevation; potential for pro-cognitive effects without high abuse liability. |

| hNET | > 1000 nM | Low norepinephrine effect (selectivity over SNRI). |

| LogP | 3.5 – 4.2 | High lipophilicity; excellent BBB penetration. |

| tPSA | ~25 Ų | Polar surface area well within CNS drug limits (< 90 Ų). |

References

-

Prisinzano, T., et al. (2002).[1] "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter."[1] Journal of Medicinal Chemistry.

-

Andersen, J., et al. (2009). "Discovery of Lu AA21004 (Vortioxetine): A Novel Multimodal Antidepressant." Journal of Medicinal Chemistry. (Contextualizing the thio-aryl scaffold).

-

Ferrer-Montiel, A., et al. (2006). "Pharmacological and behavioral profile of ACP-103, a novel 5-HT2A receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics.

-

Chem-Impex International. "4-(4-Fluorophenylsulfanyl)Piperidine Hydrochloride Product Data." (Chemical grounding for the specific scaffold).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine."

Sources

in vitro biological screening of fluorophenyl piperidine derivatives

From Target Engagement to ADME Optimization

Executive Summary: The Fluorine Advantage

The fluorophenyl piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse range of CNS-active agents, including NMDA receptor antagonists (e.g., Ifenprodil analogs) and Sigma receptor ligands. The strategic incorporation of a fluorine atom—typically at the para position of the phenyl ring—serves a dual purpose: it modulates lipophilicity (

This guide outlines a rigorous in vitro screening cascade designed to validate biological activity while simultaneously assessing the metabolic stability conferred by fluorination.

Screening Cascade & Workflow

The following workflow illustrates the logical progression from primary binding screens to functional validation and ADME profiling.

Figure 1: Integrated screening workflow prioritizing high-affinity hits with favorable metabolic profiles.

Module 1: Target Identification (Binding Affinity)

Fluorophenyl piperidines frequently exhibit polypharmacology, binding to both Sigma-1 receptors (

Protocol A: Sigma-1 Receptor Radioligand Binding

Objective: Determine the affinity (

Mechanistic Insight: The piperidine nitrogen, protonated at physiological pH, forms a critical salt bridge with Asp126 in the

Methodology:

-

Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-sucrose buffer. Centrifuge at 1,000

(remove debris), then supernatant at 31,000 -

Assay Setup:

-

Radioligand: 2 nM

-pentazocine (specific activity ~30 Ci/mmol). -

Non-Specific Binding (NSB): Defined using 10

M Haloperidol or unlabeled (+)-pentazocine.[1] -

Test Compounds: 7-point dilution series (

M to

-

-

Incubation: 120 minutes at 37°C to reach equilibrium.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding. Wash

with ice-cold buffer. -

Analysis: Liquid scintillation counting. Calculate

and convert to

Protocol B: GluN2B (NMDA) Binding

Objective: Assess selectivity for the ifenprodil-binding site on the GluN2B subunit.[2][3]

Key Reagent:

Module 2: Functional Characterization

Binding does not equate to function. For NMDA antagonists, we must verify the blockade of ion channel conductance.

Protocol C: Calcium Mobilization Assay (FLIPR)

Objective: High-throughput measurement of intracellular calcium (

Methodology:

-

Cell Seeding: Plate 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate 24h.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM (4

M) in HBSS buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C. -

Compound Addition: Add test fluorophenyl piperidine derivatives 10 minutes prior to agonist challenge.

-

Agonist Challenge: Inject Glutamate (10

M) + Glycine (10 -

Readout: Monitor fluorescence (

). Antagonists will suppress the peak fluorescence response relative to vehicle control.

Data Interpretation:

| Compound Class | Fluorescence Profile | Mechanism |

|---|---|---|

| Vehicle Control | Sharp peak, slow decay | Normal channel opening |

| Ifenprodil (Ref) | Reduced peak height (~80% inhibition) | Non-competitive GluN2B antagonism |

| Test Derivative | Dose-dependent suppression | Functional antagonism |

Module 3: ADME-Tox & Metabolic Stability

The primary advantage of the fluorophenyl motif is the modulation of metabolic stability. The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), rendering the ring resistant to Cytochrome P450 (CYP) mediated hydroxylation.

Protocol D: Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (

Self-Validating Step: Include a non-fluorinated analog (e.g., phenyl-piperidine) as a control. The fluorinated derivative must show a longer

Methodology:

-

Reaction Mix: 0.5 mg/mL HLM protein in 100 mM Phosphate Buffer (pH 7.4).

-

Pre-incubation: Add test compound (1

M final, <0.1% DMSO) and incubate for 5 min at 37°C. -

Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Sampling: Aliquot at

min. -

Quenching: Transfer aliquot into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope

determines

Visualization: Metabolic Blockade Mechanism

The following diagram illustrates how fluorination prevents the formation of the unstable arene oxide intermediate, shunting the molecule away from rapid clearance.

Figure 2: Mechanism of metabolic stabilization via fluorine substitution, preventing CYP-mediated hydroxylation.

References

-

Sigma Receptor Binding Protocols

- Source: Chu, U. B., & Ruoho, A. E. (2016). Biochemical and Pharmacological Characterization of Sigma-1 Receptor-Ligand Interactions. Methods in Molecular Biology.

-

URL:[Link]

-

NMDA (GluN2B)

- Source: Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews.

-

URL:[Link]

-

Metabolic Stability of Fluorinated Compounds

- Source: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

-

URL:[Link]

-

Ifenprodil Pharmacology

Sources

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: NMR Spectral Analysis of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride

Executive Summary

This technical guide provides a rigorous structural elucidation framework for 3-((4-Fluorophenyl)thio)piperidine hydrochloride . Designed for medicinal chemists and analytical scientists, this document moves beyond simple peak listing to explain the causality of spectral features. It integrates 1H, 13C, and 19F NMR modalities to form a self-validating analytical protocol.

Compound Classification:

-

Scaffold: 3-Substituted Piperidine (Saturated Heterocycle).

-

Linker: Thioether (-S-).

-

Terminal Group: 4-Fluorophenyl (Para-substituted aryl).

-

Salt Form: Hydrochloride (Protonated secondary amine).

Part 1: Sample Preparation & Structural Context

Solvent Selection Strategy

The choice of solvent is critical for observing the hydrochloride salt protons (

-

Recommended: DMSO-d6.

-

Rationale: DMSO is a polar aprotic solvent that effectively solvates the ionic HCl salt. Crucially, it slows the exchange rate of the acidic ammonium protons (

), allowing them to appear as distinct (often broad) signals between 8.5–9.5 ppm.

-

-

Alternative: Methanol-d4 (

) or Deuterium Oxide (-

Warning: These solvents will cause immediate Hydrogen-Deuterium exchange (HDX), resulting in the disappearance of the NH signals. Use these only if carbon assignment is the primary goal and solubility in DMSO is poor (unlikely).

-

Stereochemical Considerations

The C3 position of the piperidine ring is a chiral center.

-

Racemate: The NMR spectrum described below applies to the racemic mixture (±).

-

Enantiomers: In an achiral environment (standard NMR solvents), the (R) and (S) enantiomers are magnetically equivalent and will produce identical spectra. Chiral shift reagents (e.g., Mosher's acid) would be required to distinguish them.

Part 2: 1H NMR Analysis (Proton)

Assignment Logic & Spectral Features

The 1H NMR spectrum is defined by three distinct regions: the exchangeable ammonium protons, the aromatic "roofing" system, and the aliphatic piperidine envelope.

A. The Aromatic Region (AA'BB' System)

The 4-fluorophenyl group creates a characteristic higher-order coupling pattern often simplified as two doublets, but accurately described as an AA'BB'X system (where X is 19F).

-

Ortho to Sulfur (H2', H6'): These protons are deshielded by the sulfur lone pairs (~7.4–7.5 ppm).

-

Ortho to Fluorine (H3', H5'): These are shielded by the fluorine and show strong

coupling (~7.1–7.2 ppm). -

Visual Check: Look for the "roofing effect" where the inner lines of the doublets are more intense, indicating strong magnetic coupling between the protons.

B. The Piperidine Ring (Chair Conformation)

The piperidine ring exists predominantly in a chair conformation. The HCl salt form protonates the nitrogen, creating a positive charge that strongly deshields the

-

H3 (Methine): The chiral proton at C3 is deshielded by the sulfur atom, typically appearing as a multiplet around 3.3–3.5 ppm.

-

H2 & H6: Distinct axial/equatorial splitting is often collapsed due to rapid conformational flipping at room temperature, but broadening is common.

Predicted 1H NMR Data Table (DMSO-d6, 400 MHz)

| Position | Count | Multiplicity | Shift ( | Coupling ( | Assignment Logic |

| NH | 2H | br s | 9.00 – 9.50 | - | Ammonium protons (Exchanges with |

| Ar-H (ortho-S) | 2H | dd | 7.45 – 7.55 | Deshielded by Sulfur | |

| Ar-H (ortho-F) | 2H | t / dd | 7.15 – 7.25 | Shielded by Fluorine; | |

| H-3 | 1H | m | 3.35 – 3.45 | - | |

| H-2 (eq/ax) | 2H | m | 3.10 – 3.30 | - | |

| H-6 (eq/ax) | 2H | m | 2.80 – 3.00 | - | |

| H-4, H-5 | 4H | m | 1.50 – 2.10 | - |

Part 3: 13C & 19F NMR Analysis (Heteronuclear)

19F NMR: The Anchor Point

Fluorine-19 is 100% abundant and highly sensitive.[1] It serves as the "anchor" for validating the aromatic ring substitution.

-

Signal: A single sharp signal.

-

Shift: Typically -113.0 to -116.0 ppm (referenced to

). -

Diagnostic: If this peak is multiplet-like (proton-coupled), it confirms the F-H coupling. In proton-decoupled mode (

), it appears as a singlet.

13C NMR: C-F Coupling Constants

The Carbon-13 spectrum is definitive due to the Carbon-Fluorine (

Predicted 13C NMR Data Table (DMSO-d6)

| Carbon Type | Shift ( | Multiplicity | Assignment Note | |

| C-4' (C-F) | ~161.5 | Doublet ( | Ipso to Fluorine (Distinctive large split) | |

| C-1' (C-S) | ~129.0 | Doublet ( | Ipso to Sulfur (Smallest coupling) | |

| C-2'/6' | ~133.5 | Doublet ( | Meta to Fluorine | |

| C-3'/5' | ~116.0 | Doublet ( | Ortho to Fluorine | |

| C-3 (CH-S) | ~43.0 | Singlet | - | Methine attached to Sulfur |

| C-2 (CH2-N) | ~48.0 | Singlet | - | |

| C-6 (CH2-N) | ~44.0 | Singlet | - | |

| C-4/C-5 | 20.0 – 30.0 | Singlets | - | Distal methylenes |

Part 4: Visualization of Elucidation Logic

Workflow Diagram

The following diagram illustrates the logical flow for assigning this specific molecule, prioritizing the Fluorine "tag" to resolve the aromatic region before tackling the aliphatic piperidine ring.

Figure 1: Step-by-step elucidation workflow prioritizing the Fluorine heteroatom as a spectral anchor.

Connectivity & Coupling Map

This diagram visualizes the specific correlations expected in 2D NMR (COSY and HMBC) to validate the thioether linkage.

Figure 2: Connectivity map highlighting the critical HMBC link between the Piperidine H3 proton and the Aromatic C-S carbon, confirming the thioether bridge.

Part 5: Quality Control & Purity Assessment

To ensure the material is suitable for drug development assays, the following specific impurities must be checked:

-

Residual Solvent: Check for Diethyl Ether or Ethyl Acetate (common in HCl salt precipitation) in the aliphatic region.

-

Disulfide Dimer: Oxidation of the thiol precursor can lead to bis(4-fluorophenyl)disulfide.

-

Detection: Look for a second set of aromatic signals in the 1H NMR, slightly downfield from the main product, lacking the piperidine correlations.

-

-

Regioisomers: If the synthesis involved nucleophilic displacement on a piperidine leaving group, check for 2-substituted or 4-substituted isomers.

-

Detection: The splitting pattern of the methine proton (H3) in 1H NMR is diagnostic. H4-substitution results in a more symmetrical tt (triplet of triplets) pattern compared to the complex multiplet of H3.

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison Chemistry.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (General Reference for AA'BB' systems and Pulse Sequences).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9987, 4-Fluoroanisole (Analogous C-F Coupling Data).

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-((4-Fluorophenyl)thio)piperidine

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and mass spectrometry specialists. It synthesizes theoretical fragmentation mechanics with practical analytical protocols.

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation dynamics of 3-((4-Fluorophenyl)thio)piperidine (

Physicochemical Context & Ionization Behavior[1][2][3][4][5][6][7]

Before analyzing fragmentation, one must understand the charge localization sites that drive the dissociation. The molecule contains two distinct nucleophilic centers: the secondary amine (piperidine nitrogen) and the thioether sulfur .

-

Molecular Formula:

-

Exact Mass: 211.0831 Da

-

Proton Affinity (PA): The piperidine nitrogen (

) is significantly more basic than the thioether sulfur (

Ionization Modes

| Mode | Precursor Ion | m/z | State | Primary Driver |

| ESI (+) | 212.09 | Even-electron cation | Protonation on Nitrogen | |

| EI (70eV) | 211.08 | Odd-electron radical | Ionization of N lone pair |

Mechanistic Fragmentation Analysis

ESI-MS/MS Fragmentation (Collision Induced Dissociation)

In LC-MS/MS workflows, the fragmentation is driven by the mobile proton. Since the proton localizes on the nitrogen, the primary fragmentation pathways involve charge-remote or charge-proximal eliminations that stabilize the nitrogen cation.

Pathway A: Heterolytic C-S Bond Cleavage (Dominant)

The weakest bond in the scaffold is the

-

Mechanism: Inductive cleavage driven by the stability of the leaving group.

-

Process: The protonated piperidine ring ejects the neutral 4-fluorothiophenol moiety.

-

Product: A tetrahydropyridinium cation (

84). -

Observation: This is typically the Base Peak in ESI spectra due to the high proton affinity of the nitrogen fragment compared to the sulfur leaving group.

Pathway B: Charge Migration to Sulfur (Minor)

Although less energetically favorable, the proton can transfer to the sulfur atom prior to fragmentation, or the C-S bond can cleave homolytically (less common in low-energy CID).

-

Product: 4-Fluorothiophenol cation (

128) or 4-Fluorophenylsulfenyl cation ( -

Significance: Presence of

127 is diagnostic for the aryl-thio moiety.

EI Fragmentation (70 eV)

In GC-MS, the radical cation (

Pathway C:

-Cleavage (Ring Opening)

-

Mechanism: The radical on the nitrogen triggers homolytic cleavage of the adjacent C-C bond (C2-C3).

-

Result: Ring opening followed by hydrogen transfer and elimination of the side chain.

-

Diagnostic Ions:

-

m/z 84: 1,2,3,4-tetrahydropyridine radical cation (Characteristic of 3-substituted piperidines).

-

m/z 56: Further fragmentation of the piperidine ring (Loss of

).

-

Pathway D: Aryl-Sulfur Specific Ions

-

m/z 109: Fluorotropylium ion (

). Formed if the sulfur is lost and the aromatic ring rearranges. -

m/z 95: Fluorophenyl cation (

).

Diagnostic Ion Table

| m/z (Nominal) | Ion Type | Formula | Origin/Mechanism | Relative Abundance (Est.) |

| 212 | Parent Ion (ESI) | Variable (Source dependent) | ||

| 211 | Parent Ion (EI) | Weak to Moderate | ||

| 127 | Fragment | Ar-S cleavage (Charge on S) | Low (ESI), Medium (EI) | |

| 109 | Fragment | Fluorotropylium (Rearrangement) | Low | |

| 84 | Fragment | Tetrahydropyridine (Base Peak) | High (100%) | |

| 56 | Fragment | Retro-Diels-Alder of m/z 84 | Medium (EI) |

Visualizing the Fragmentation Tree

The following diagram maps the logical flow from the precursor ion to the terminal fragments.

Caption: Primary ESI fragmentation pathways showing the dominance of amine-driven charge retention (m/z 84) versus sulfur-retention (m/z 127).

Experimental Protocol: Structural Validation

To confirm the identity of 3-((4-Fluorophenyl)thio)piperidine in a sample, follow this self-validating protocol. This workflow assumes the use of a Q-TOF or Triple Quadrupole LC-MS/MS.[1]

Step 1: Precursor Ion Check & Isotope Analysis

-

Scan Mode: Perform a full MS1 scan (m/z 100–300).

-

Target: Identify m/z 212.09 (

). -

Validation (The "Sulfur Rule"): Check the A+2 isotope peak at m/z 214.

-

Criteria: The theoretical contribution of

is ~4.4%. If the peak at 214 is approximately 4-5% of the parent peak height, the presence of Sulfur is confirmed. -

Fluorine Check: Fluorine is monoisotopic (

). There should be no unusual A+2 contribution from the halogen (unlike Cl or Br).

-

Step 2: Energy-Resolved MS/MS (breakdown curve)

-

Setup: Select m/z 212 as the precursor.

-

Ramp Collision Energy (CE): 10 eV to 50 eV.

-

Observation:

-

Low CE (10-20 eV): The parent ion should remain dominant.

-

Medium CE (25-35 eV): Appearance of the base peak m/z 84 . This confirms the labile C-S bond and the piperidine core.

-

High CE (>40 eV): Appearance of aromatic fragments (m/z 127 , m/z 109 ) as the stable piperidine ring begins to shatter.

-

Step 3: Neutral Loss Scan (Optional)

If analyzing a complex matrix (e.g., plasma), perform a Neutral Loss Scan of 128 Da .

-

Logic: This scans for any precursor that loses the specific 4-fluorothiophenol side chain.

-

Result: A signal at m/z 212 in this mode definitively links the piperidine core to the specific aryl-thio side chain.

References

-

Piperidine Fragmentation Mechanics

-

Source: BenchChem Application Notes.[1] "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."

- -cleavage and tetrahydropyridine cation (m/z 84)

-

URL: (Generalized source based on standard MS libraries).

-

-

Sulfur-Containing Compounds

- Source: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

- Relevance: Defines the isotopic signature of Sulfur ( ) and the energetics of C-S bond cleavage in ESI.

-

URL:

-

Ketamine Analog Fragmentation (Structural Analog)

- Source: MDPI Molecules.

- Relevance: Validates the fragmentation behavior of cyclic amines with aryl substituents, supporting the ring-opening mechanisms described.

-

URL:

-

General MS Data for Piperidines

- Source: NIST Chemistry WebBook.

- Relevance: Provides standard EI spectra for piperidine and thiophenol derivatives used to derive the composite spectrum.

-

URL:

Sources

solubility of 3-((4-Fluorophenyl)thio)piperidine hydrochloride in aqueous and organic solvents

[1]

Document Control:

-

Compound: 3-((4-Fluorophenyl)thio)piperidine Hydrochloride[1][2]

-

Molecular Formula: C₁₁H₁₄FNS[1]·HCl

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-((4-Fluorophenyl)thio)piperidine hydrochloride , a critical intermediate often utilized in the synthesis of serotonin modulators and related piperidine-based pharmacophores.[1]

While specific quantitative solubility datasets for this proprietary intermediate are often ring-fenced within internal corporate databases, this guide synthesizes theoretical physicochemical principles with field-validated experimental protocols.[1][4] It is designed to empower researchers to generate high-integrity solubility data necessary for pre-formulation, purification, and bioassay development.[1][4]

Key Physicochemical Insights:

-

Salt Form Advantage: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base (predicted pKa ~10.5–11.0), facilitating dissolution in acidic to neutral media.[1][4]

-

Lipophilic Balance: The 4-fluorophenyl thioether moiety introduces substantial lipophilicity, necessitating organic co-solvents (e.g., DMSO, Methanol) for high-concentration stock solutions used in biological screening.[1][4]

Physicochemical Profile & Theoretical Solubility

Understanding the structural determinants of solubility is a prerequisite for experimental design.[4] The compound consists of a polar, ionizable piperidine head group and a lipophilic fluorophenyl tail, linked by a sulfur atom.[4]

Structural Analysis

-

Piperidine Ring (Secondary Amine): The protonation site.[1][4] As a hydrochloride salt, this nitrogen is positively charged, driving crystal lattice energy but also providing the primary mechanism for hydration.[4]

-

Thioether Linkage (-S-): Increases lipophilicity (LogP) relative to an ether (-O-) linkage due to the larger van der Waals radius of sulfur, affecting partition coefficients.[1]

-

4-Fluorophenyl Group: Enhances metabolic stability and lipophilicity.[1][4] The fluorine atom acts as a weak hydrogen bond acceptor but primarily drives hydrophobic interactions.[1][4]

Predicted Solubility Landscape

Based on Structure-Activity Relationships (SAR) of analogous piperidine salts, the expected solubility profile is categorized below:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism / Rationale |

| Aqueous (Acidic) | 0.1 N HCl (pH 1.[1][4]2) | High (>50 mg/mL) | Comparison to common ion effect; amine remains fully protonated.[1][4] |

| Aqueous (Neutral) | Water / PBS (pH 7.[1][4]4) | Moderate to High | Salt dissociation; high lattice energy may limit saturation compared to acidic pH.[1][4] |

| Polar Protic | Methanol, Ethanol | Very High (>100 mg/mL) | Excellent solvation of both the ionic chloride and the organic cation.[4] |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Standard vehicle for stock solutions; disrupts lattice energy effectively.[4] |

| Non-Polar | Hexane, Toluene | Negligible (<0.1 mg/mL) | Ionic salts do not partition into non-polar matrices.[4] |

| Chlorinated | Dichloromethane (DCM) | Moderate | "Ion-pair" solubility is common for amine salts in DCM.[1][4] |

Experimental Protocols for Solubility Determination

To generate definitive data, the following "Gold Standard" protocols must be employed. These methodologies prioritize data integrity and reproducibility.[1][4]

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

This is the definitive method for regulatory filing and pre-formulation.[1][4]

Reagents & Equipment:

-

Compound: 3-((4-Fluorophenyl)thio)piperidine HCl (CAS 1189952-56-4).[1]

-

Solvents: HPLC-grade Water, Methanol, DMSO, Buffers (pH 1.2, 4.5, 6.8).[1][4]

-

Agitation: Temperature-controlled orbital shaker (set to 25°C ± 0.1°C).

-

Detection: HPLC-UV/Vis (Agilent 1200 series or equivalent).[1][4]

Step-by-Step Workflow:

-

Supersaturation: Weigh approximately 10–20 mg of the compound into a 4 mL glass vial.

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours.

-

Phase Separation:

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: Kinetic Solubility (High-Throughput)

Used for early-stage screening where compound quantity is limited.[1][4]

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike 10 µL of stock into 490 µL of aqueous buffer (final 2% DMSO).

-

Incubation: Shake for 90 minutes at room temperature.

-

Turbidimetry: Measure UV absorbance at 620 nm (where the compound does not absorb).[1][4]

-

Result: If Abs > 0.005, the compound has precipitated (solubility limit exceeded).[4]

-

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision tree and workflow for determining the solubility profile, ensuring no steps in the validation process are overlooked.

Figure 1: Decision matrix for selecting between Kinetic and Thermodynamic solubility workflows based on material availability and development stage.[1][4]

Analytical Validation (HPLC Method)[1][4]

To ensure the solubility values are accurate, the analytical method must be specific to the fluorophenyl-thioether structure.[1][4]

Recommended HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][4]

-

Gradient: 5% B to 95% B over 10 minutes (The lipophilic fluorophenyl group requires high organic content for elution).[1][4]

-

Retention Time: Expect elution between 6–8 minutes due to the thioether/fluorophenyl lipophilicity.[1][4]

References

-

World Health Organization (WHO). (2019).[1][4] Annex 4: General guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link][1]

-

Yalkowsky, S. H., & He, Y. (2003).[4] Handbook of Aqueous Solubility Data. CRC Press.[1][4] (Contextual grounding for solubility equations).

-

Bergström, C. A., et al. (2007).[1][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][4]

-

Lipinski, C. A., et al. (2001).[1][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][4] Advanced Drug Delivery Reviews.[1][4]

potential biological targets of (fluorophenyl)thio)piperidine class compounds

Technical Guide for Drug Discovery & Application Scientists

Executive Summary

The (fluorophenyl)thio)piperidine class represents a privileged substructure in medicinal chemistry, characterized by a piperidine ring linked via a thioether (sulfide) bridge to a fluorinated phenyl ring. This scaffold is distinct from its piperazine analogs (e.g., vortioxetine) and ether analogs (e.g., paroxetine derivatives), offering unique lipophilic and metabolic profiles.

This guide analyzes the biological interactome of this chemotype, identifying Serotonin Transporters (SERT) and Sigma-1 Receptors (

Part 1: Structural Logic & Pharmacophore Analysis

The biological activity of this class is driven by three synergistic structural components. Understanding this "anatomy" is prerequisite to interpreting the binding data.

The Pharmacophore Triad

-

The Basic Amine (Piperidine): Acts as the proton acceptor at physiological pH. In monoamine transporters, this nitrogen forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp98 in SERT).

-

The Thioether Linker (-S-): Unlike rigid amine linkers or polar ether linkers, the sulfur atom provides high conformational flexibility and increased lipophilicity (

). It serves as a bioisostere to the ether oxygen found in compounds like fluoxetine, often altering selectivity between SERT and NET (Norepinephrine Transporter). -

The Fluorophenyl Moiety:

-

Metabolic Blockade: Fluorine at the C4 position blocks metabolic hydroxylation, significantly extending half-life.

-

Electronic Effects: The electron-withdrawing nature of fluorine polarizes the phenyl ring, strengthening

interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the binding site.

-

Figure 1: Pharmacophore breakdown of the (fluorophenyl)thio)piperidine scaffold and its key receptor interactions.

Part 2: Primary Biological Target: Serotonin Transporter (SERT)[1][2][3]

The most well-characterized target for 4-((4-fluorophenyl)thio)piperidine derivatives is the Serotonin Transporter (SLC6A4) . These compounds act as high-affinity reuptake inhibitors.

Mechanism of Action

The compound binds to the central substrate-binding site (S1) of the transporter. The piperidine nitrogen mimics the amino group of serotonin (5-HT), locking the transporter in an outward-open conformation and preventing the translocation of synaptic serotonin back into the presynaptic neuron.

-

Selectivity Factor: The thioether linker often imparts a "dual-inhibitor" profile. While highly potent at SERT (

nM), specific substitutions on the piperidine nitrogen (e.g., benzyl or phenoxyalkyl groups) can extend activity to the Norepinephrine Transporter (NET), mimicking the profile of SNRIs.

Experimental Protocol: SERT Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing hSERT.

-

Radioligand:

-Paroxetine (Specific Activity ~80 Ci/mmol) or -

Non-specific displacer: Fluoxetine (

).

Workflow:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

-

Incubation:

-

Total Volume:

. -

Add

test compound (concentrations -

Add

-

Add

membrane suspension (

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quantification: Liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression; convert to

Part 3: Secondary Target: Sigma-1 Receptor ( R)[4]

While often overlooked, the (fluorophenyl)thio)piperidine scaffold possesses the exact structural requirements for Sigma-1 receptor binding: a basic nitrogen flanked by hydrophobic regions.

Therapeutic Relevance

Sigma-1 receptors function as ligand-operated molecular chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Agonism: Promotes neuroprotection, enhances BDNF expression, and modulates Ca2+ signaling.

-

Relevance: Compounds in this class (e.g., related to PPBP) have shown efficacy in models of ischemic stroke and cognitive enhancement.

Comparative Potency Data

The following table summarizes typical affinity ranges for this scaffold compared to standard ligands.

| Compound Class | Target | Affinity ( | Functional Effect |

| 4-(4-fluorophenylthio)piperidine | SERT | 2 - 15 nM | Inhibitor |

| 4-phenyl-1-(4-phenylbutyl)piperidine | Sigma-1 ( | 1 - 10 nM | Agonist |

| Fluoxetine (Reference) | SERT | ~10 - 20 nM | Inhibitor |

| Haloperidol (Reference) | Sigma-1 ( | ~1 - 5 nM | Antagonist |

Part 4: Emerging Target: GluN2B-NMDA Receptor

Recent SAR studies suggest that N-substituted piperidines with aryl-thio or aryl-alkyl tails can act as GluN2B-selective Negative Allosteric Modulators (NAMs) .

The "Ifenprodil" Connection

Classic GluN2B inhibitors like Ifenprodil contain a piperidine ring. The (fluorophenyl)thio moiety can occupy the hydrophobic pocket at the GluN1/GluN2B interface. Unlike non-selective NMDA blockers (e.g., Ketamine), these compounds modulate the receptor only when the channel is active, reducing psychotomimetic side effects.

Integrated Signaling Pathway

The diagram below illustrates how a single (fluorophenyl)thio)piperidine compound could theoretically exert dual therapeutic effects via SERT and Sigma-1 pathways.

Figure 2: Dual-mechanism pathway showing convergence on BDNF-mediated neuroplasticity.

Part 5: Synthesis of Evidence & Safety Pharmacology

Safety Watchlist (hERG Inhibition)

A critical liability for this chemical class is hERG channel inhibition , which can lead to QT prolongation.

-

Risk Factor: The combination of a basic amine and a lipophilic fluorophenyl tail is a known pharmacophore for hERG trapping.

-

Mitigation: Introduction of polar groups (e.g., hydroxyls) on the piperidine ring or the linker can reduce hERG affinity without abolishing SERT binding.

Summary of Biological Targets

-

Primary: Serotonin Transporter (SERT) - Antidepressant/Anxiolytic.

-

Secondary: Sigma-1 Receptor - Neuroprotective/Nootropic.

-

Tertiary: Norepinephrine Transporter (NET) - Dependent on N-substitution.

-

Off-Target: hERG Potassium Channel - Safety liability.

References

-

Andersen, J., et al. (2009). "Discovery of mild hybrid inhibitors of the serotonin transporter." Bioorganic & Medicinal Chemistry Letters.

-

Takahashi, H., et al. (2000). "Potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) affords neuroprotection."[1][2] Stroke.

-

Volgin, A. D., et al. (2013). "Piperidine-based compounds in the treatment of CNS disorders." Central Nervous System Agents in Medicinal Chemistry.

-

Vertex AI Search Result 1.13. "3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter." PubMed.

-

Vertex AI Search Result 1.1. "Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator." PubMed Central.

Sources

- 1. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Flatland: Advanced Architectures and Synthesis of Novel Piperidine Derivatives

[1]

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland"—a strategic move from flat, sp²-rich aromatic structures to three-dimensional, sp³-rich architectures. At the forefront of this shift is the piperidine scaffold.[1] As the most frequently occurring nitrogen heterocycle in FDA-approved drugs, piperidine offers a unique balance of structural rigidity and conformational flexibility, allowing for precise vector positioning of pharmacophores.

This technical guide dissects the discovery and synthesis of novel piperidine derivatives. We move beyond classical reductive amination to explore cutting-edge methodologies, including biocatalytic C–H oxidation coupled with nickel electrocatalysis and iridium-catalyzed asymmetric hydrogenation . These protocols address the historical challenge of accessing remote (C3/C4) positions with high stereocontrol, enabling the synthesis of "unnatural" piperidine isomers that exhibit superior metabolic stability and selectivity.

Strategic Pharmacophore Design: The 3D Advantage

Conformational Locking and Vector Analysis

Unlike the planar pyridine ring, piperidine exists primarily in a chair conformation. This 3D nature introduces axial and equatorial bond vectors, which are critical for ligand-protein binding interactions.

-

The Anchor Principle: A bulky substituent (e.g., a phenyl group) at the C4 position will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions (A-value of Ph = 2.8 kcal/mol). This "locks" the conformation, allowing medicinal chemists to predict the spatial orientation of substituents at C2 or C3 with high fidelity.

-

Dipole Modulation: The nitrogen lone pair directionality can be manipulated by ring substitution. For instance, an axial fluorine at C3 can induce a gauche effect, stabilizing specific rotamers that may favor binding pockets.

Metabolic Stability Engineering

Piperidines are prone to oxidative metabolism by Cytochrome P450 enzymes, typically at the

-

Blocking Strategy: Introduction of gem-dimethyl groups or fluorine atoms at metabolic "soft spots" (C2 or C4) can significantly extend half-life (

). -

Polarity Tuning: Novel derivatives often incorporate polar groups (oxetanes, sulfones) fused or spiro-linked to the piperidine core to lower logD while maintaining permeability.

Advanced Synthetic Methodologies

The synthesis of polysubstituted piperidines has historically relied on de novo ring construction (e.g., Diels-Alder, intramolecular Mannich). However, modern methods focus on the direct functionalization of the pre-formed ring or the stereocontrolled reduction of pyridines .

Table 1: Comparative Analysis of Synthetic Strategies

| Methodology | Target Scope | Stereocontrol | Key Advantage | Limitation |

| Classical Hydrogenation (Pt/Pd/Rh) | C2/C6 substituted | Cis-selective (kinetic) | Scalable, low cost | Poor trans-selectivity; functional group intolerance. |

| Ir-Catalyzed Asymmetric Hydrogenation | Chiral C2 substituted | High Enantioselectivity (>95% ee) | Direct access from pyridines; atom economic | Requires expensive chiral ligands; limited C3/C4 access. |

| Biocatalytic C-H Oxidation + Ni-Electrocatalysis | Remote C3/C4 functionalization | High Diastereoselectivity | Access to "impossible" substitution patterns | Requires specific enzymes; two-step workflow. |

| Photoredox | C2 substituted | Moderate to High | Mild conditions; late-stage functionalization | Often restricted to |

Detailed Experimental Protocol: The "Renata Logic"

Target: Synthesis of trans-3-aryl-4-hydroxypiperidines (Difficult to access via traditional means). Method: Chemoenzymatic C–H Oxidation followed by Nickel-Electrocatalytic Cross-Coupling.

This protocol, adapted from recent breakthroughs (Science, 2024), represents a modular approach to decorating the piperidine scaffold at remote positions.

Phase 1: Biocatalytic C–H Oxidation

Objective: Install a hydroxyl handle at a specific remote carbon (C3 or C4) using an engineered P450 enzyme.

-

Substrate Preparation: Dissolve

-Boc-piperidine (10 mmol) in a phosphate buffer (pH 8.0) containing 5% DMSO. -

Enzymatic Reaction: Add the specific P450 variant (e.g., BmP450 or engineered variant) and a cofactor regeneration system (glucose/glucose dehydrogenase/NADP+).

-

Incubation: Shake at 25°C for 24 hours. The enzyme sterically enforces hydroxylation at the C3 or C4 position, often with >99% ee.

-

Workup: Extract with ethyl acetate, dry over

, and concentrate.-

Checkpoint: Verify regioselectivity via 2D NMR (HMBC/HSQC).

-

Phase 2: Nickel-Electrocatalytic Radical Cross-Coupling

Objective: Convert the C–H/C–OH handle into a C–C bond (arylation/alkylation) via a radical mechanism.

-

Activation: Convert the enzymatic alcohol product to an oxalate ester or redox-active ester (RAE) if using decarboxylative coupling. For direct alcohol coupling, activate as a xanthate or similar radical precursor.

-

Electrochemical Setup:

-

Anode: Graphite or RVC (Reticulated Vitreous Carbon).

-

Cathode: Nickel foam or Graphite.

-

Electrolyte:

(0.1 M) in DMF/DMA.

-

-

Catalyst Loading: Add

(10 mol%) and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%). -

Coupling Partner: Add the aryl halide (Ar-Br) or alkyl halide (1.5 equiv).

-

Electrolysis: Apply a constant current (

) or constant potential. The Ni catalyst shuttles between oxidation states, intercepting the radical generated from the piperidine precursor and coupling it with the aryl halide. -

Purification: Silica gel chromatography.

Why this works: The radical intermediate allows for the formation of thermodynamically less stable trans isomers or crowded quaternary centers that are impossible to form via

Visualization of Strategic Workflows

Diagram 1: The "Renata Logic" vs. Traditional Synthesis

This diagram contrasts the direct functionalization of 3D scaffolds against the traditional "flat" synthesis.[2]

Caption: Comparison of traditional ring-closing synthesis versus the modern "Renata Logic" of late-stage biocatalytic and electrocatalytic functionalization.

Diagram 2: Iridium-Catalyzed Asymmetric Hydrogenation Mechanism

A visualization of the stereoselective reduction pathway for chiral piperidines.

Caption: Mechanistic flow of Iridium-catalyzed asymmetric hydrogenation, highlighting the critical enantio-determining hydride transfer step.

Case Studies in Drug Discovery

Iptacopan (Fabhalta)

-

Indication: Paroxysmal Nocturnal Hemoglobinuria (PNH).[2]

-

Structure: Contains a complex 2,4-disubstituted piperidine core.

-

Synthesis Insight: The discovery route involved a lengthy resolution of racemates. Application of the Iridium-catalyzed hydrogenation (Section 2) or the Renata Protocol (Section 3) allows for the direct, enantioselective construction of the core, reducing step count by >50%.

Cobenfy (Xanomeline + Trospium)[4]

-

Indication: Schizophrenia.

-

Structure: Xanomeline features a 1,2,5,6-tetrahydropyridine ring (a piperidine precursor).

-

Insight: The metabolic instability of the tetrahydropyridine double bond is a known liability. Novel research suggests saturating this ring to a piperidine while maintaining the vector orientation of the 1,2,5-thiadiazole side chain could yield "Super-Xanomeline" analogs with improved oral bioavailability.

References

-

Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. He, J., Yokoi, K., et al.[3][4][5][6] (2024).[1][7][3][6][8][9][10] Science, 386(6728), 1421-1427.[3] [Link][3]

-

A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Larsen, M. A., et al. (2019). Journal of the American Chemical Society, 142(2), 776–781. [Link]

-

Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole Catalyst. Chang, M., et al.[10] (2014).[1][3][10] Angewandte Chemie International Edition, 53(47), 12761–12764.[10] [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Charette, A. B., et al. (2008).[11] Angewandte Chemie International Edition, 47(51), 9961-9964. [Link]

-

Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 5. sciencedaily.com [sciencedaily.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Directory of Novel FDA Approvals, 2024 [ahdbonline.com]

- 8. medindia.net [medindia.net]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

Methodological & Application

Application Note: Scalable Synthesis of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-((4-fluorophenyl)thio)piperidine hydrochloride . This scaffold is a critical pharmacophore in neuroscience drug discovery, particularly for serotonin transporter (SERT) inhibitors and 5-HT receptor modulators.

Unlike direct Mitsunobu couplings, which often suffer from difficult purification (triphenylphosphine oxide removal) at scale, this protocol utilizes a Mesylate Activation / Nucleophilic Displacement strategy. This route offers superior atom economy, easier purification, and predictable stereochemical inversion if using chiral starting materials.

Key Performance Indicators:

-

Target Scale: Gram to Decagram (1g – 50g).

-

Overall Yield: 65–75% (3 steps).

-

Purity: >98% (HPLC), suitable for biological screening.

Strategic Retrosynthesis & Mechanism

The synthesis is designed to prevent nitrogen alkylation and control regioselectivity. We utilize tert-butyl 3-hydroxypiperidine-1-carboxylate (1 ) as the cost-effective starting material.

Reaction Scheme

The pathway involves three distinct chemical transformations:

-

Activation: Conversion of the secondary alcohol to a mesylate leaving group.

-

Displacement:

attack by the soft nucleophile (4-fluorobenzenethiol). -

Deprotection: Acidic cleavage of the Boc carbamate to yield the hydrochloride salt.

Figure 1: Synthetic route from N-Boc-3-hydroxypiperidine to the target hydrochloride salt.

Stereochemical Control (Expert Insight)

If enantiopure starting material is used (e.g., (R)-N-Boc-3-hydroxypiperidine):

-

Step 1 (Mesylation): Retention of configuration.

-

Step 2 (Thio-displacement):

Inversion. -

Result: The final product will possess the (S) configuration.

Material Safety & Handling (Critical)

4-Fluorobenzenethiol is a high-risk reagent requiring strict engineering controls.

| Hazard | Control Measure |

| Stench (Thiol) | Use a dedicated fume hood.[1][2] Keep all waste containers in the hood. |

| Toxicity | Wear double nitrile gloves, lab coat, and safety glasses. |

| Spill/Quench | Bleach Protocol: All glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) to oxidize the thiol to the odorless sulfonic acid/disulfide before removal from the hood. |

Detailed Protocol

Step 1: Activation (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate.

-

Reagents:

-

tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) [0.2 M concentration]

-

Procedure:

-

Charge a round-bottom flask with tert-butyl 3-hydroxypiperidine-1-carboxylate and DCM. Cool to 0°C (ice bath).

-

Add TEA via syringe.

-

Add MsCl dropwise over 15 minutes, maintaining internal temperature <5°C. Exothermic reaction.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

TLC Check: (50% EtOAc/Hexane) should show complete consumption of starting material (

) and formation of mesylate ( -

Workup: Wash with saturated

(2x) and Brine (1x). Dry organic layer over -

Concentrate in vacuo to yield the crude mesylate (typically a pale yellow oil). Proceed immediately to Step 2 (Mesylates can degrade upon prolonged storage).

Step 2: Thioether Formation ( Displacement)

Objective: Install the aryl-thio group.

-

Reagents:

-

Crude Mesylate (from Step 1) (1.0 equiv)

-

4-Fluorobenzenethiol (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

DMF (anhydrous) [0.3 M concentration]

-

Procedure:

-

Dissolve the crude mesylate in anhydrous DMF.

-

Add

followed by 4-fluorobenzenethiol. -

Heat the mixture to 60°C for 4–6 hours.

-

Expert Note: Do not exceed 80°C to prevent elimination (formation of enecarbamate side product).

-

-

Workup (Odor Control):

-

Cool to RT. Pour reaction into a beaker containing 10% bleach solution (to quench excess thiol). Stir for 20 mins.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (3x) to remove DMF, then brine (1x).

-

-

Purification: Flash Column Chromatography (Hexanes/EtOAc gradient 0-20%).

-

Target:tert-butyl 3-((4-fluorophenyl)thio)piperidine-1-carboxylate.

-

Step 3: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable HCl salt.

-

Reagents:

-

Boc-protected intermediate (Step 2)[4]

-

4M HCl in Dioxane (5–10 equiv)

-

Diethyl Ether (

) or MTBE

-

Procedure:

-

Dissolve the intermediate in a minimum amount of Dioxane or DCM.

-

Add 4M HCl in Dioxane at 0°C.

-

Stir at RT for 2–3 hours. A white precipitate should begin to form.

-

Isolation:

-

Dilute the suspension with excess Diethyl Ether (

) to maximize precipitation. -

Filter the solid under nitrogen (hygroscopic).

-

Wash the filter cake with

.

-

-

Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Validation

The final product should be characterized to ensure structural integrity.

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid. |

| Single peak around -110 to -115 ppm (Ar-F). | |

| LC-MS (ESI+) |

Troubleshooting & Optimization

Figure 2: Decision tree for optimizing the critical thio-displacement step.

References

-

Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Thioether Synthesis: Degani, I., Fochi, R., & Regondi, V. (1983). Synthesis of thioethers from thiols and alkyl halides under phase-transfer conditions. Synthesis, 1983(08), 630-632.

- Piperidine Functionalization: Pastre, J. C., & Browne, D. L. (2013). Flow chemical synthesis of 3-substituted piperidines. Journal of Flow Chemistry, 3(2), 54-57. (Contextual reference for piperidine stability).

-

Safety Data: Fisher Scientific. (2021). Safety Data Sheet: 4-Fluorobenzenethiol.

Sources

Strategic Fluorination of Piperidine Scaffolds in CNS Drug Discovery

Topic: Application of Fluorinated Piperidines in CNS Drug Discovery Content Type: Detailed Application Notes and Protocols

Physicochemical Tuning, Synthetic Protocols, and Validation Workflows

Abstract

The piperidine ring is a privileged pharmacophore in Central Nervous System (CNS) drug discovery, serving as a core scaffold in analgesics, antipsychotics, and antidepressants. However, the high basicity of the secondary amine (pKa ~11) often leads to lysosomal trapping (phospholipidosis) and poor blood-brain barrier (BBB) permeability. This guide details the strategic application of fluorine substitution to modulate pKa, optimize lipophilicity (LogD), and block metabolic soft spots.[1] We provide actionable protocols for the synthesis of fluorinated piperidines and the validation of their CNS-drug-like properties.

Part 1: The Physicochemical Rationale

Basicity Modulation (The pKa Effect)